molecular formula C18H18F2N2O B5814771 [4-(4-FLUOROBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

Cat. No.: B5814771
M. Wt: 316.3 g/mol
InChI Key: UTKYWSZWPLGAFS-UHFFFAOYSA-N
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Description

4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE: is a chemical compound characterized by the presence of fluorine atoms attached to both benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 4-fluorobenzyl chloride with piperazine, followed by the introduction of a 2-fluorophenyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The fluorine atoms in the benzyl and phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it serves as a probe to study the interactions of fluorinated compounds with biological systems.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity to these targets, often through the formation of hydrogen bonds or van der Waals interactions. The piperazine ring can interact with various biological pathways, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the benzyl group.

    1-(2-Fluorophenyl)piperazine: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness: The unique combination of fluorobenzyl and fluorophenyl groups in 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE provides distinct chemical and biological properties, making it a valuable compound for various applications. The presence of multiple fluorine atoms enhances its stability and reactivity, distinguishing it from other similar compounds.

Biological Activity

The compound 4-(4-fluorobenzyl)piperazinomethanone is a member of a class of piperazine derivatives that have garnered attention for their biological activities, particularly as inhibitors of the enzyme tyrosinase (TYR). Tyrosinase plays a crucial role in melanin biosynthesis, making its inhibition a potential therapeutic strategy for treating hyperpigmentation disorders. This article reviews the biological activity of this compound, focusing on its efficacy as a tyrosinase inhibitor, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-fluorobenzyl)piperazinomethanone can be represented as follows:

  • Chemical Formula : C16H17F2N3O
  • Molecular Weight : 303.32 g/mol

This compound features a piperazine moiety substituted with a fluorobenzyl group, which is critical for its biological activity.

Tyrosinase Inhibition

Recent studies have highlighted the compound's potent inhibitory effects on tyrosinase derived from Agaricus bisporus (AbTYR). The compound was synthesized and tested alongside various derivatives to evaluate their inhibitory potency.

  • Inhibitory Concentration (IC50) : The most potent derivative, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, exhibited an IC50 value of 0.18 μM, significantly more active than the reference compound kojic acid (IC50 = 17.76 μM) .

Kinetic studies revealed that the compound acts as a competitive inhibitor of tyrosinase. The binding affinity was assessed using Lineweaver-Burk plots, indicating that the compound competes with the substrate L-DOPA for the active site of the enzyme .

Structure-Activity Relationship (SAR)

The SAR analysis demonstrated that modifications to the piperazine and aromatic moieties significantly influence inhibitory activity. For instance, variations in substituents on the aromatic ring and changes in linker length were found to affect both potency and selectivity towards tyrosinase.

CompoundStructureIC50 (μM)
5aBase Compound40.43
5bR=2-CF30.18
5cR=2,4-(NO2)0.25
ReferenceKojic Acid17.76

Antimelanogenic Effects

In addition to its role as a tyrosinase inhibitor, 4-(4-fluorobenzyl)piperazinomethanone has shown promising antimelanogenic effects in vitro on B16F10 melanoma cells without inducing cytotoxicity. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Case Studies

A notable study involved comparing various piperazine derivatives for their inhibitory effects on tyrosinase and their subsequent biological activities. The findings indicated that compounds with enhanced fluorination exhibited improved binding affinity and enzyme inhibition, reinforcing the importance of structural modifications in drug design .

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKYWSZWPLGAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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